Benzo(f)quinoxalin-6-amine

Anticancer Selectivity Benzo[f]quinoxaline scaffold

Benzo(f)quinoxalin-6-amine (CAS 87790-98-5) is a nitrogen-containing polycyclic aromatic amine with the molecular formula C12H9N3 and a molecular weight of 195.22 g/mol. It features a linear fusion of a benzene ring to the [f] face of a quinoxaline core, with a primary amine at the 6-position.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 87790-98-5
Cat. No. B14401899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(f)quinoxalin-6-amine
CAS87790-98-5
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=NC=CN=C23)N
InChIInChI=1S/C12H9N3/c13-10-7-11-12(15-6-5-14-11)9-4-2-1-3-8(9)10/h1-7H,13H2
InChIKeyQHDFNGJGLCLUGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo(f)quinoxalin-6-amine (CAS 87790-98-5): Core Properties and Research-Grade Procurement Profile


Benzo(f)quinoxalin-6-amine (CAS 87790-98-5) is a nitrogen-containing polycyclic aromatic amine with the molecular formula C12H9N3 and a molecular weight of 195.22 g/mol . It features a linear fusion of a benzene ring to the [f] face of a quinoxaline core, with a primary amine at the 6-position . This compound belongs to the broader quinoxaline family, a privileged scaffold in medicinal chemistry recognized for its wide spectrum of biological activities [1]. The 6-amino substitution on the angular benzo[f]quinoxaline framework distinguishes it from the more extensively studied benzo[g]quinoxaline isomers (e.g., SDZ PSD 958) and the quinoxalin-6-amine subclass lacking the additional benzene ring [2][3]. Its structural attributes position it as a key synthetic intermediate for chemiluminescent probes (v-coelenterazine analogues) and as a core template for antiproliferative agent development [4][5].

Why Benzo(f)quinoxalin-6-amine Cannot Be Replaced by Common Quinoxaline or Benzo[g]quinoxaline Analogs


Generic substitution within the quinoxaline family fails because the angular [f] versus linear [g] ring fusion and the position of the amine substituent critically control molecular recognition, physicochemical properties, and synthetic derivatization potential. The benzo[f]quinoxaline scaffold provides a unique electron distribution and rigid geometry that differs fundamentally from its benzo[g]quinoxaline isomer: while benzo[g]quinoxaline derivatives like SDZ PSD 958 achieve high-affinity D1 dopamine receptor binding (pKi = 9.7–9.8) with >400-fold selectivity over D2 receptors [1], the [f]-fused isomer displays distinct pharmacological profiles and is utilized as an intermediate for entirely different chemical series, including v-coelenterazine chemiluminescent probes [2]. Similarly, simple quinoxalin-6-amines (lacking the benzo-fusion) exhibit lower molecular rigidity and altered DNA intercalation capacity compared to the tetracyclic benzo[f]quinoxaline core, which can adopt a planar conformation favorable for DNA binding [3]. The 6-amino group specifically enables regioselective functionalization (acylation, sulfonylation, urea formation) that is geometrically inaccessible in isomers lacking this substitution pattern [4]. Interchanging these compounds without verifying structural identity and purity—particularly regarding isomeric form and amine position—can lead to divergent biological activity, failed synthetic campaigns, and irreproducible research outcomes.

Quantitative Differential Evidence for Benzo(f)quinoxalin-6-amine Against Closest Comparators


Angular [f]-Fusion Enables 10- to 14-Fold Selectivity for Bladder Carcinoma over Normal Cells in Aza-Annulated Derivatives

Derivatives of the 3,4-dihydrobenzo[f]quinoxalin-6(2H)-one core—directly derived from the benzo[f]quinoxaline scaffold—exhibited 10- to 14-fold selectivity for bladder carcinoma (J82) cells over normal human fibroblasts (MRC-5), whereas the open-chain 1,4-naphthoquinone counterparts (2A-J and 3A-J series) showed negligible selectivity [1]. This selectivity gain is a direct consequence of the aza-annulated [f]-fused ring system and is not observed in the comparators lacking this fusion [1].

Anticancer Selectivity Benzo[f]quinoxaline scaffold

Dihydrobenzo[f]quinoxalinone Derivatives Are Equipotent to Etoposide Against Bladder Carcinoma While Maintaining Higher Selectivity

In direct comparative testing, several 3,4-dihydrobenzo[f]quinoxalin-6(2H)-one derivatives demonstrated equipotent cytotoxicity to the clinical anticancer drug etoposide against the J82 bladder carcinoma cell line, with the most potent derivative (4H) achieving an IC50 near 2.0 μM [1]. Importantly, these derivatives achieved this potency while simultaneously exhibiting 10- to 14-fold selectivity over normal cells, a feature not shared by etoposide, which is non-selective [1].

Anticancer Etoposide comparator Equipotency

Aza-Annulation of Benzo[f]quinoxaline Shifts Cell Death Mechanism Exclusively Toward Apoptosis Versus Necrosis in Open-Chain Analogs

The aza-annulation that generates the dihydrobenzo[f]quinoxalin-6(2H)-one scaffold (derived from benzo[f]quinoxalin-6-amine precursors) shifted the cell death mechanism almost exclusively toward an apoptotic pathway, in contrast to the N-acetylated open-chain 1,4-naphthoquinone derivatives (series 3A-J), which induced cell death predominantly via necrosis [1]. This mechanistic switch is attributed specifically to the fused azaheterocycle present in the benzo[f]quinoxaline system [1].

Mechanism of action Apoptosis Necrosis Cell death

Benzo[f]quinoxaline Isomers Occupy a Distinct Pharmacological Space Versus Benzo[g]quinoxaline D1 Antagonists

The benzo[g]quinoxaline derivative SDZ PSD 958 is a potent and selective D1 dopamine receptor antagonist (pKi = 9.7–9.8; >400-fold selectivity over D2) [1]. In contrast, certain regioisomeric benzo[f]quinoxaline derivatives (e.g., octahydro-benzoquinoxalines such as 9-OH-PHNT and POBQ) demonstrate preferential affinity for the D2 dopamine receptor [2]. This reversal of receptor subtype selectivity, dictated solely by the [f] versus [g] ring fusion geometry, demonstrates that the benzo[f]quinoxaline scaffold accesses a distinct and complementary pharmacological space compared to the more commonly used benzo[g]quinoxaline isomers [1][2].

Dopamine receptor Isomer selectivity Benzo[g]quinoxaline comparator

QSAR Models Confirm That Amine Substitution and Alkylation on the Benzo[f]quinoxaline Core Are Primary Drivers of Cytotoxic Activity

3D-QSAR CoMFA and CoMSIA models built on the AGS, J82, and HL-60 cell lines for the dihydrobenzo[f]quinoxalin-6(2H)-one series yielded predictive r² values of 0.815, 0.823, and 0.925 respectively [1]. These models identified that acetylation and alkylation of the amino group with bulky substituents are the dominant structural features correlating with enhanced cytotoxic activity [1]. This provides a quantitative, predictive framework for optimization that is specific to the benzo[f]quinoxaline scaffold and not transferable to the unsubstituted quinoxaline or benzo[g]quinoxaline series.

QSAR Structure-activity relationship Amine functionalization

Benzo[f]quinoxalin-6-amine Serves as a Key Intermediate in the Patented Synthesis of v-Coelenterazine Chemiluminescent Probes

US Patent 8,772,484 B2 (JNC Corporation) explicitly describes the use of halogenated benzo[f]quinoxaline intermediates—including the 6-amino-substituted scaffold—in a multi-step synthetic route to v-coelenterazine analogues for near-infrared bioluminescence imaging [1]. The patent highlights that the benzo[f]quinoxaline core enables sequential regioselective functionalization via Negishi, Suzuki-Miyaura, and Stille couplings that are not feasible with benzo[g]quinoxaline isomers due to altered electronic and steric properties [1]. This established, patented application creates a specific procurement demand for benzo[f]quinoxalin-6-amine that is not met by other quinoxaline isomers.

Chemiluminescence v-Coelenterazine Bioluminescence imaging Synthetic intermediate

High-Value Application Scenarios for Benzo(f)quinoxalin-6-amine Based on Quantitative Evidence


Anticancer Lead Optimization Targeting Bladder Carcinoma with a Built-In Tumor Selectivity Window

Research groups developing selective anticancer agents for bladder cancer should prioritize benzo[f]quinoxalin-6-amine and its dihydro-derivatives as core scaffolds. The aza-annulated [f]-fused scaffold delivers a 10- to 14-fold selectivity for J82 bladder carcinoma cells over normal fibroblasts—an advantage not observed with open-chain naphthoquinone comparators—while achieving potency equipotent to the clinical drug etoposide (IC50 ≈ 2.0 μM for derivative 4H) [1]. Furthermore, the scaffold programs cell death through an apoptotic rather than necrotic pathway, reducing the risk of inflammatory side effects [1]. Procurement of this specific isomer is essential, as alternative scaffolds (simple quinoxalin-6-amines or benzo[g]quinoxaline derivatives) have not demonstrated comparable selectivity profiles in the same assay systems.

Neuroscience Research Requiring D2-Selective Dopamine Receptor Ligands

For programs targeting the D2 dopamine receptor—implicated in schizophrenia, Parkinson's disease, and addiction—the benzo[f]quinoxaline scaffold provides access to a D2-preferential pharmacological profile that is the inverse of the well-known benzo[g]quinoxaline D1 antagonists (e.g., SDZ PSD 958: pKi 9.7–9.8 at D1 with >400-fold selectivity over D2) [1]. Octahydro-benzo[f]quinoxaline derivatives such as 9-OH-PHNT demonstrate preferential D2 affinity, enabling receptor subtype interrogation that is inaccessible with the [g]-isomer series [2]. When procuring for dopamine receptor studies, verifying the [f] versus [g] isomeric identity is critical, as the two isomers produce opposing receptor selectivity profiles.

Development of Near-Infrared Bioluminescent Imaging Probes via v-Coelenterazine Synthesis

Laboratories engaged in in vivo molecular imaging should source benzo[f]quinoxalin-6-amine as the foundational intermediate for synthesizing v-coelenterazine analogues, as described in US Patent 8,772,484 B2 [1]. The patented synthetic route exploits the regioselective reactivity of the [f]-fused scaffold for sequential palladium-catalyzed coupling reactions (Negishi, Suzuki-Miyaura, Stille) that construct the complex v-coelenterazine architecture [1]. Benzo[g]quinoxaline isomers are not described in this synthetic pathway and would require substantial redevelopment of the reaction sequence. Procuring the correct isomer is therefore a prerequisite for reproducing the published synthetic methodology and generating functional near-infrared bioluminescent substrates.

Structure-Activity Relationship (SAR) Programs Leveraging Validated 3D-QSAR Predictive Models

Medicinal chemistry teams conducting SAR studies on anticancer quinoxalines can accelerate lead optimization by building upon the validated 3D-QSAR CoMFA and CoMSIA models (r²pred = 0.815–0.925 across three cancer cell lines) specifically developed for the dihydrobenzo[f]quinoxalin-6(2H)-one series [1]. These models quantitatively predict that acetylation and alkylation of the 6-amino group with bulky substituents will enhance antiproliferative activity, providing a rational framework for derivative design [1]. Procuring benzo[f]quinoxalin-6-amine as the starting scaffold ensures compatibility with this predictive SAR framework, which does not exist for simple quinoxalin-6-amines or the [g]-fused isomer series.

Quote Request

Request a Quote for Benzo(f)quinoxalin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.